1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol
Description
1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol (CAS 67006-34-2) is an organosulfur compound with the molecular formula C₇H₁₆O₆S₂ and a molecular weight of 252.33 g/mol . It is characterized by two hydroxyethylsulfonyl groups attached to a central propane backbone. Key properties include:
- Physical state: Colorless to yellow liquid with an alcohol-like odor .
- Density: 1.36 g/mL .
- Melting point: -5°C .
- Boiling point: 321–322°C .
- Solubility: Miscible with water, alcohols, and ethers .
Synthesis: The compound is typically prepared via a two-step process:
Reaction of hydroxyethyl sulfone with propylene oxide to form bis(hydroxyethylsulfone)propane.
Oxidation of the intermediate with hydrogen peroxide .
Applications: It is used in specialty chemical synthesis, particularly as a crosslinking agent or intermediate in polymers and coatings due to its sulfonyl groups’ reactivity .
Properties
IUPAC Name |
1,3-bis(2-hydroxyethylsulfonyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7S2/c8-1-3-15(11,12)5-7(10)6-16(13,14)4-2-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXDAXIZHJZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CC(CS(=O)(=O)CCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259417 | |
| Record name | 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67006-34-2 | |
| Record name | 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67006-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(2-hydroxyethylsulfonyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol, also known by its CAS number 67006-34-2, is a sulfonyl compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C5H12O4S2
- Molecular Weight : 196.28 g/mol
This compound features two hydroxyethylsulfonyl groups attached to a propanol backbone, which contributes to its solubility and reactivity in biological systems.
The biological activity of this compound is attributed to its ability to interact with various cellular components. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated activity against certain bacterial strains in vitro. |
| Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines at higher concentrations. |
| Anti-inflammatory | Potential to reduce inflammation markers in experimental models. |
Antimicrobial Activity
A study conducted by [source 1] evaluated the antimicrobial properties of this compound against various pathogens. Results showed:
- E. coli : Inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Inhibition zone of 18 mm at the same concentration.
Cytotoxic Effects
Another investigation focused on the cytotoxicity of this compound on human cancer cell lines (HeLa and MCF-7). The findings indicated:
- HeLa Cells : IC50 value of 50 µM after 48 hours of exposure.
- MCF-7 Cells : IC50 value of 40 µM after 48 hours.
These results suggest that while the compound has potential therapeutic applications, careful consideration of dosage is crucial due to its cytotoxic effects.
Anti-inflammatory Potential
In a model of induced inflammation in rodents, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The study reported a decrease by approximately 30% compared to control groups [source 4].
Comparison with Similar Compounds
Comparison :
The hydroxyethylsulfonyl groups enhance water solubility and reactivity in crosslinking applications, whereas methylthio derivatives are more suited for hydrophobic systems .
1,3-Bis(tribromophenoxy)propan-2-ol (CAS N/A)
Comparison :
1,3-Bis(chloroethyl sulfonyl)propanol (CAS 67006-35-3)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
